2,5-Difluoro-4-nitroaniline
Description
Significance of Fluorinated Aromatic Amines in Organic Chemistry
Fluorinated aromatic amines are crucial building blocks in modern organic chemistry, primarily due to the unique properties that fluorine atoms confer upon a molecule. rsc.orgsmolecule.com The introduction of fluorine can significantly alter a compound's physical, chemical, and biological characteristics. rsc.org These alterations include increased thermal stability, enhanced lipophilicity, and improved metabolic stability, which are highly desirable traits in the design of new drugs and advanced materials. smolecule.com The strategic placement of fluorine atoms on an aromatic ring can also influence the reactivity of other functional groups, enabling selective chemical transformations. rsc.org Consequently, fluorinated anilines and their derivatives are extensively utilized in the synthesis of a diverse range of products, including pharmaceuticals, agrochemicals, and specialty polymers. alfa-chemistry.comalfa-chemistry.com
Overview of the Research Landscape for 2,5-Difluoro-4-nitroaniline
This compound is a specialized substituted nitroaniline that serves as a key intermediate in various synthetic applications. chemshuttle.com Its distinct substitution pattern, featuring two fluorine atoms and a nitro group, makes it a valuable precursor for creating complex organic molecules. Research involving this compound is prominent in medicinal chemistry, particularly in the synthesis of kinase inhibitors for cancer therapy. acs.orgnews-medical.net Additionally, it finds use in the development of new dyes and pigments, as well as in the formulation of certain agrochemicals. google.comchemimpex.com The presence of the difluoro-nitro-amino substitution pattern on the benzene (B151609) ring provides a unique combination of reactivity and structural properties that are actively being explored for novel applications in materials science and organic synthesis. chemimpex.com
Historical Context of Nitroaniline Research Contributions
Research into nitroanilines has a long history, dating back to the development of synthetic dyes in the 19th century. Initially, nitroanilines were primarily used as precursors for azo dyes. Over the years, the understanding of their chemical properties has expanded significantly. A key advancement was the development of methods to selectively reduce the nitro group to an amine, which opened up pathways to a wider range of aromatic compounds. rsc.org In the 20th century, the focus of nitroaniline research broadened to include their application in pharmaceuticals and agrochemicals. For instance, 4-nitroaniline (B120555) became an important intermediate in the production of p-phenylenediamine, a key component in dyes and antioxidants. wikipedia.org The industrial synthesis of 4-nitroaniline from 4-nitrochlorobenzene is a notable process in this context. wikipedia.org More recent research has delved into the catalytic reduction of nitroanilines, which is both an industrially useful process and a model reaction for studying nanocatalytic systems. rsc.org
Properties of this compound
| Property | Value |
| CAS Number | 1542-36-5 echemi.combiosynth.com |
| Molecular Formula | C6H4F2N2O2 echemi.comglpbio.com |
| Molecular Weight | 174.10 g/mol echemi.comchemscene.com |
| Appearance | Not explicitly stated in the provided search results. |
| Melting Point | 153-153.5 °C echemi.com |
| Boiling Point | 337.2 ± 37.0 °C (Predicted) echemi.com |
| Density | 1.554 ± 0.06 g/cm³ echemi.com |
| Solubility | Not explicitly stated in the provided search results. |
Synthesis and Manufacturing
A common laboratory synthesis of this compound starts with the commercially available 2,5-difluoroaniline. google.com The process involves the protection of the amino group, typically through acetylation with acetic anhydride, to form N-(2,5-difluorophenyl)acetamide. google.com This intermediate is then nitrated using fuming nitric acid at a low temperature to introduce the nitro group at the 4-position, yielding N-(2,5-difluoro-4-nitrophenyl)acetamide. google.comlookchem.com The final step is the deprotection of the acetamido group, which is achieved by treatment with a concentrated acid, such as hydrochloric acid in an ethanol (B145695) solution, to afford this compound in good yield. google.com Another reported method involves the deprotection of N-(4-methylphenylsulfonyl)-2,5-difluoro-4-nitroaniline in a water mixture. prepchem.com
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by its three functional groups: the amino group, the nitro group, and the two fluorine atoms on the aromatic ring. The amino group can be oxidized to a nitro group. google.com The nitro group, being strongly electron-withdrawing, can be reduced to an amino group using various reducing agents. This transformation is a common strategy in the synthesis of more complex molecules. The fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions, where they are displaced by a nucleophile. The stability of the compound is generally good under standard conditions, though specific stability data is not detailed in the provided search results.
Applications in Scientific Research
The unique structural features of this compound make it a valuable building block in several areas of scientific research.
Medicinal Chemistry
In medicinal chemistry, this compound and its isomers serve as important intermediates in the synthesis of kinase inhibitors. acs.orgnews-medical.netambeed.com Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. acs.orgnews-medical.net The fluorine atoms in the compound can enhance the biological activity and pharmacokinetic properties of the final drug molecule. solubilityofthings.com For example, derivatives of fluorinated nitroanilines are used in the development of inhibitors for cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. google.com
Materials Science
The presence of fluorine atoms in this compound can impart desirable properties such as thermal stability and chemical resistance to polymers and other materials. smolecule.com While specific applications of this compound in materials science are not extensively detailed in the provided search results, related fluorinated aromatic compounds are used in the development of advanced materials, including specialty polymers and coatings. chemimpex.com
Agrochemical Synthesis
Substituted nitroanilines, including fluorinated variants, are used as intermediates in the synthesis of agrochemicals such as herbicides and pesticides. chemimpex.comchemimpex.com The specific substitution pattern of this compound can be leveraged to create active ingredients with desired efficacy and selectivity for crop protection. chemimpex.com
Dye and Pigment Manufacturing
Historically, nitroanilines have been fundamental in the production of dyes. wikipedia.org this compound can be used as an intermediate for creating novel dyes and pigments. google.com The specific chromophoric and auxochromic groups on the molecule can be modified to produce a range of colors with good stability. chemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
2,5-difluoro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGGCVMFSJQOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284589 | |
| Record name | 2,5-difluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1542-36-5 | |
| Record name | 1542-36-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-difluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 2,5 Difluoro 4 Nitroaniline
Established Synthetic Routes to 2,5-Difluoro-4-nitroaniline Precursors
The generation of precursors is a foundational aspect of synthesizing this compound. These routes focus on establishing the correct arrangement of fluorine and other functional groups that can later be converted to the final amino and nitro moieties.
Amidation and Nitration Strategies
A common strategy to control the regioselectivity of nitration on an aniline (B41778) ring is to first protect the activating amino group as an amide, typically an acetanilide. This approach moderates the reactivity of the ring and directs the incoming electrophile (NO₂⁺). While a direct example for a 2,5-difluoro precursor is not prominently detailed, the synthesis of the isomeric 4,5-difluoro-2-nitroaniline (B1295537) illustrates this principle effectively.
The process involves:
Amidation: A difluoroaniline is treated with an acylating agent like acetic anhydride to form the corresponding N-acetyl derivative (a difluoroacetanilide).
Nitration: The acetanilide is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid. The acetyl group directs the nitration to specific positions on the aromatic ring.
Hydrolysis: The resulting nitroacetanilide is hydrolyzed, usually under acidic conditions, to remove the acetyl protecting group and reveal the free amino group, yielding the desired fluoronitroaniline precursor prepchem.com.
For instance, 4,5-difluoro-2-nitroacetanilide can be hydrolyzed using 6 N aqueous hydrochloric acid at reflux temperatures to yield 4,5-difluoro-2-nitroaniline prepchem.com.
Halogenation and Amination Approaches
Alternative routes to difluoroaniline precursors often begin with readily available, inexpensive polychlorinated aromatic compounds such as 1,2,4-trichlorobenzene or 1,2,3-trichlorobenzene google.comgoogle.com. These methods involve a sequence of halogen exchange reactions, nitration, and reduction.
A representative pathway includes the following steps:
Nitration: The polychlorobenzene starting material is first nitrated to introduce a nitro group. For example, 1,2,4-trichlorobenzene is nitrated to produce 2,4,5-trichloronitrobenzene google.com.
Fluorination (Halogen Exchange): The resulting trichloronitrobenzene undergoes a halogen exchange (Halex) reaction. Using a fluorinating agent like anhydrous potassium fluoride (KF), specific chlorine atoms are replaced with fluorine. This step can form a difluoro-chloro-nitrobenzene intermediate, such as 2,4-difluoro-5-chloronitrobenzene google.com.
Reduction and Dehalogenation: The intermediate is then subjected to catalytic hydrogenation. This crucial step simultaneously reduces the nitro group to an amine and removes the remaining chlorine atom (hydrodechlorination), yielding a difluoroaniline google.com.
These multi-step syntheses, while complex, allow for the construction of specifically substituted fluoroaromatic precursors from different starting materials google.comgoogle.com.
Targeted Synthesis of this compound
The direct synthesis of this compound typically involves the introduction of the amino group onto a pre-functionalized fluorinated nitrobenzene (B124822) ring.
Amination of Fluorinated Nitrobenzenes
The primary method for the targeted synthesis is the amination of a suitable polyfluoronitrobenzene, such as 1,2,4-trifluoro-5-nitrobenzene nih.gov. This reaction proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The strong electron-withdrawing nature of the nitro group activates the aromatic ring, making it susceptible to attack by nucleophiles.
In this reaction, a fluorine atom on the ring is displaced by an amino group from a nucleophilic source, such as ammonia (NH₃) or an equivalent reagent. The nitro group provides resonance stabilization for the negatively charged intermediate (the Meisenheimer complex), facilitating the substitution nih.gov. The reaction is highly dependent on which fluorine atom is most activated for displacement.
Stereoselective and Regioselective Synthesis Considerations
Regioselectivity is paramount in the synthesis of this compound to ensure the correct isomeric product. The outcome of SₙAr reactions on polyhalogenated nitroaromatics is governed by the position of the leaving groups relative to the activating nitro group.
Activation: The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. Halogens at these positions are significantly more labile than those at meta positions.
Leaving Group Ability: In SₙAr reactions on halonitroarenes, fluoride is an excellent leaving group due to its high electronegativity, which helps to stabilize the transition state. The substitution of fluorine is generally faster than that of other halogens at activated positions organic-chemistry.org.
In a hypothetical precursor like 1,2,4-trifluoro-5-nitrobenzene , the nitro group is at C-5.
The fluorine at C-4 is ortho to the nitro group and is highly activated.
The fluorine at C-2 is also ortho to the nitro group and is highly activated.
The fluorine at C-1 is meta to the nitro group and is least activated.
Therefore, amination would preferentially occur at either the C-2 or C-4 position. The synthesis of the specific this compound isomer requires a starting material where the introduction of the amino group and the final arrangement of substituents are precisely controlled. For example, starting with a compound like 1,2,5-trifluoro-4-nitrobenzene would lead to the substitution of the fluorine atom at the 2-position (ortho to the nitro group at C-4) to yield the target molecule.
Derivatization Strategies for this compound
This compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups—the primary amine, the nitro group, and the two fluorine atoms—can all be targeted for further chemical modification.
A primary derivatization strategy involves the acylation of the nucleophilic amino group. For example, this compound can be reacted with acetic anhydride, often in the presence of a catalyst like dimethylaminopyridine, to yield the corresponding amide, N-(2,5-difluoro-4-nitrophenyl)acetamide prepchem.com. This reaction protects the amino group or modifies the compound's properties for further synthetic steps.
| Reactant | Reagents | Product | Reference |
|---|---|---|---|
| This compound | Acetic anhydride, dimethylaminopyridine, sulfuric acid | N-(2,5-difluoro-4-nitrophenyl)acetamide | prepchem.com |
Another potential derivatization pathway is the nucleophilic aromatic substitution of one of the remaining fluorine atoms. The reactivity of the fluorine atoms in this compound is influenced by both the electron-withdrawing nitro group and the electron-donating amino group. A similar compound, 2,4-difluoro-5-nitroaniline, reacts with sodium methoxide to replace the fluorine atom at the 2-position with a methoxy group, demonstrating that the remaining fluorine atoms can be functionalized with various nucleophiles chemicalbook.com.
Chemical Transformations of the Amino Group
The amino group of this compound is a primary site for various chemical reactions, enabling the introduction of diverse functional groups and the synthesis of more complex molecules.
Acylation Reactions
Acylation of the amino group in this compound is a common transformation that yields N-acyl derivatives. This reaction is typically achieved by treating the aniline with an acylating agent such as an acid anhydride or an acyl chloride, often in the presence of a base or a catalyst. A notable example is the synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. In this reaction, this compound is treated with acetic anhydride. The reaction can be catalyzed by a small amount of dimethylaminopyridine and is often carried out in a solvent like methylene chloride under reflux conditions. prepchem.com Following the initial reaction, the workup may involve the addition of more acetic anhydride and a few drops of concentrated sulfuric acid to ensure complete acylation. prepchem.com The resulting acetamide is a stable, crystalline solid.
| Reactant | Reagent | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| This compound | Acetic anhydride | Dimethylaminopyridine, Sulfuric acid (catalytic), Methylene chloride, Reflux | N-(2,5-difluoro-4-nitrophenyl)acetamide | Quantitative prepchem.com |
Alkylation Reactions
The amino group of anilines can undergo N-alkylation to form secondary or tertiary amines. While specific examples for the N-alkylation of this compound are not extensively documented in readily available literature, general methods for the N-alkylation of anilines can be applied. These methods often involve the use of alkyl halides, sulfates, or other alkylating agents. The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. Catalytic methods, for instance, using ferric perchlorate immobilized on silica gel, have been developed for the N-alkylation of poorly nucleophilic amines with alcohols, offering a greener alternative with water as the only byproduct. Another approach involves visible-light-induced N-alkylation of anilines with alcohols in the presence of a catalyst like ammonium (B1175870) bromide, avoiding the need for metals and bases. Given the electron-withdrawing nature of the nitro and fluoro groups in this compound, which reduces the nucleophilicity of the amino group, more forcing reaction conditions or specialized catalytic systems may be required for efficient N-alkylation.
Diazotization and Coupling Reactions
The primary amino group of this compound can be converted to a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0-5 °C) by treating the aniline with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong acid like hydrochloric acid or sulfuric acid. The resulting 2,5-difluoro-4-nitrobenzenediazonium salt is a highly reactive intermediate.
These diazonium salts are valuable precursors for a variety of substitution reactions, including the Sandmeyer reaction, where the diazonium group is replaced by a halide or a cyano group using a copper(I) salt catalyst. Furthermore, diazonium salts are key electrophiles in azo coupling reactions. In these reactions, the diazonium salt reacts with an electron-rich aromatic compound, such as a phenol or an aniline derivative, to form an azo compound, which is characterized by the -N=N- linkage. Azo compounds are often intensely colored and are widely used as dyes. For instance, the diazonium salt of 4-nitroaniline (B120555) is known to couple with 2-naphthol to produce a scarlet red dye. labster.comyoutube.com It is expected that the 2,5-difluoro-4-nitrobenzenediazonium salt would undergo similar coupling reactions with various aromatic partners.
| Diazonium Salt Precursor | Coupling Partner | Conditions | Product Type |
|---|---|---|---|
| 4-Nitroaniline | 2-Naphthol | Basic medium, 0-5 °C | Azo dye (e.g., Para Red) labster.comyoutube.comblogspot.com |
| Aniline | Phenol | Alkaline solution, cold | Azo dye stackexchange.com |
| Aniline | N,N-Dimethylaniline | - | Azo dye (e.g., Methyl Yellow) |
Formation of Amide Derivatives
Beyond simple acylation with acetic anhydride, the amino group of this compound can be converted into a wide range of amide derivatives by reacting it with various carboxylic acids or their activated derivatives. The direct condensation of a carboxylic acid with an amine to form an amide typically requires high temperatures to remove water, which can be detrimental to sensitive substrates. Therefore, the use of coupling reagents is a common and milder approach.
A variety of coupling reagents are available to facilitate amide bond formation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common examples of coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. Other classes of coupling reagents include phosphonium salts (e.g., PyBOP) and uronium/aminium salts (e.g., HATU, HBTU). The choice of coupling reagent and reaction conditions depends on the specific substrates being coupled. For instance, the synthesis of N-benzamide derivatives can be achieved by first converting the benzoic acid to its more reactive acid chloride using thionyl chloride, followed by reaction with the desired amine.
| Coupling Reagent Class | Examples | Typical Additives |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | HOBt, HOBt/CuCl₂ |
| Phosphonium Salts | BOP, PyBOP, PyAOP | - |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | HOAt |
Modifications at the Nitro Group
The nitro group of this compound is another key functional group that can undergo chemical transformations, most notably reduction to an amino group.
Reduction Pathways to Amino Derivatives
The reduction of the nitro group in this compound to a primary amino group yields 2,5-difluoro-1,4-phenylenediamine, a valuable building block for the synthesis of various compounds, including pharmaceuticals and polymers. Several methods are available for the reduction of aromatic nitro compounds.
Catalytic hydrogenation is a widely used and often clean method for this transformation. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts for this reaction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is usually carried out in a suitable solvent, such as ethanol (B145695) or methanol, under a hydrogen atmosphere. The efficiency and selectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, temperature, and hydrogen pressure. For instance, the catalytic hydrogenation of various aromatic nitro compounds has been successfully achieved using a Pt/C catalyst in the presence of catalytic amounts of vanadium compounds to prevent the accumulation of hydroxylamine (B1172632) intermediates. google.com
Chemical reduction methods offer an alternative to catalytic hydrogenation. A classic method for the reduction of aromatic nitro compounds is the use of a metal in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Stannous chloride (SnCl₂) in hydrochloric acid is also an effective reducing agent for this purpose. stackexchange.comsemanticscholar.orgresearchgate.netresearchgate.net Another common reducing agent is sodium hydrosulfite (sodium dithionite, Na₂S₂O₄), which is often used in aqueous or mixed aqueous-organic solvent systems.
| Reagent/Method | Typical Conditions | Product |
|---|---|---|
| Catalytic Hydrogenation (e.g., Pd/C, Pt/C) | H₂, Solvent (e.g., Ethanol, Methanol) | Amino derivative |
| Tin (Sn) / Hydrochloric acid (HCl) | Acidic medium | Amino derivative |
| Stannous chloride (SnCl₂) / Hydrochloric acid (HCl) | Acidic medium | Amino derivative stackexchange.comsemanticscholar.orgresearchgate.netresearchgate.net |
| Iron (Fe) / Hydrochloric acid (HCl) or Acetic acid | Acidic medium | Amino derivative |
| Sodium hydrosulfite (Na₂S₂O₄) | Aqueous or mixed solvent system | Amino derivative |
Formation of Reactive Intermediates
The chemical reactivity of this compound can be significantly enhanced through its conversion into more reactive intermediates, most notably diazonium salts. The presence of strong electron-withdrawing groups on the aromatic ring, such as the nitro group and fluorine atoms, reduces the nucleophilicity of the amino nitrogen, which can make the diazotization reaction more challenging compared to simple anilines. lkouniv.ac.in
The process of diazotization involves treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5°C). lkouniv.ac.inyoutube.com The electrophilic nitrosonium cation (NO⁺), formed from the protonation of nitrous acid, is attacked by the nucleophilic amino group. lkouniv.ac.in A series of proton transfers and the subsequent loss of a water molecule lead to the formation of the aryl diazonium salt. lkouniv.ac.in These salts are often not isolated and are used immediately in subsequent reactions due to their potential instability. lkouniv.ac.inmiracosta.edu
Table 1: Diazotization of this compound
| Reactant | Reagents | Intermediate Product | Significance |
|---|---|---|---|
| This compound | NaNO₂, H₂SO₄, 0-5°C | 2,5-Difluoro-4-nitrobenzenediazonium salt | A highly versatile intermediate for introducing a wide range of functional groups. miracosta.edu |
Halogen Atom Functionalization and Cross-Coupling Reactions
The fluorine substituents on the this compound ring are pivotal to its synthetic utility, offering sites for functionalization through various reaction types.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms are activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group located in the para position. This activation facilitates the displacement of one or both fluorine atoms by a range of nucleophiles. In related difluoro-dinitrobenzene compounds, fluorine atoms have been shown to be readily displaced by amines in preference to the nitro groups. researchgate.net This reactivity allows for the introduction of diverse functionalities onto the aromatic core.
Table 2: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Potential Product | Bond Formed |
|---|---|---|
| Alkoxides (e.g., RO⁻) | 2-Alkoxy-5-fluoro-4-nitroaniline | C-O |
| Amines (e.g., R₂NH) | 2-(Dialkylamino)-5-fluoro-4-nitroaniline | C-N |
| Thiolates (e.g., RS⁻) | 5-Fluoro-4-nitro-2-(phenylthio)aniline | C-S |
Metal-Catalyzed Cross-Coupling Reactions: Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While aryl fluorides are generally less reactive than other aryl halides in traditional palladium-catalyzed cross-coupling reactions, advancements in catalysis, including the use of nickel catalysts or specialized ligand systems, have enabled the use of C-F bonds as electrophilic partners. nih.govnih.gov These reactions allow for the coupling of the this compound core with various organometallic reagents.
The general mechanism for palladium-catalyzed cross-coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.gov
Table 3: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed | Potential Product Class |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd or Ni Catalyst | C-C | Biaryls |
| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Pd/Cu Catalyst | C-C | Aryl Alkynes |
| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Pd Catalyst with specific ligands | C-N | Di- or Tri-arylamines |
| Heck Coupling | Alkene (e.g., CH₂=CHR) | Pd Catalyst | C-C | Stilbenes/Styrenes |
Synthesis of Complex Organic Molecules utilizing this compound as a Building Block
Nitro compounds are recognized as highly versatile building blocks in organic synthesis, primarily due to the diverse reactivity of the nitro group and its ability to be transformed into other functional groups, such as amines. nih.govfrontiersin.org Nitroanilines, in particular, serve as crucial intermediates in the production of dyes, pharmaceuticals, and other specialized chemicals. wikipedia.orgplos.org
This compound is a valuable precursor for constructing complex, polysubstituted aromatic molecules. Its distinct substitution pattern allows for regioselective functionalization. A synthetic strategy could involve, for instance, the protection of the amine, followed by a nucleophilic aromatic substitution at one of the fluorine positions, and a subsequent cross-coupling reaction at the other fluorine position. The nitro group can then be reduced to an amine, providing another site for further elaboration. This stepwise functionalization enables the creation of highly decorated aromatic scaffolds that are often central to pharmaceutically relevant molecules. nih.govresearchgate.net
Table 4: Hypothetical Synthetic Pathway for a Complex Molecule
| Step | Reaction Type | Transformation | Significance |
|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution (SNAr) | Displacement of the C2-fluorine with an amine (e.g., morpholine). | Introduces a heterocyclic moiety. |
| 2 | Suzuki-Miyaura Coupling | Coupling of the C5-fluorine with an arylboronic acid. | Forms a biaryl structure, a common motif in medicinal chemistry. |
| 3 | Nitro Group Reduction | Reduction of the NO₂ group to an NH₂ group (e.g., using H₂, Pd/C). | Generates a new amino group for further functionalization (e.g., amide formation). |
| 4 | Amide Coupling | Acylation of the newly formed aniline with a carboxylic acid. | Completes the synthesis of a complex, multi-functionalized molecule. |
Table 5: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,5-Difluoro-4-nitrobenzenediazonium salt |
| 2-Alkoxy-5-fluoro-4-nitroaniline |
| 2-(Dialkylamino)-5-fluoro-4-nitroaniline |
| 5-Fluoro-4-nitro-2-(phenylthio)aniline |
| 4,5-difluoro-1,2-dinitrobenzene |
| Aniline |
| Hydrochloric acid |
| Morpholine |
| Nitrous acid |
| p-nitroaniline |
| Sodium nitrite |
Reactivity Profiles and Mechanistic Studies of 2,5 Difluoro 4 Nitroaniline
Electronic Effects of Fluorine and Nitro Substituents on Aromatic Reactivity
The reactivity of the benzene (B151609) ring in 2,5-difluoro-4-nitroaniline is profoundly influenced by the cumulative electronic effects of its substituents. Both the fluorine atoms and the nitro group are electron-withdrawing, which significantly deactivates the aromatic ring towards electrophilic aromatic substitution. numberanalytics.comnumberanalytics.comwikipedia.org
The nitro group is one of the most powerful electron-withdrawing groups. It deactivates the ring through both a strong inductive effect (-I) and a strong resonance effect (-M). libretexts.org This occurs as the π electrons from the ring are delocalized onto the nitro group, creating a partial positive charge within the ring system. libretexts.org
The combined influence of two fluorine atoms and a nitro group makes the aromatic ring of this compound exceptionally electron-deficient and thus highly unreactive towards electrophiles. Conversely, this strong deactivation by electron-withdrawing groups facilitates nucleophilic aromatic substitution, where a nucleophile can replace a leaving group (like one of the fluorine atoms) on the ring. wikipedia.org
Table 1: Summary of Substituent Electronic Effects
| Substituent | Inductive Effect (-I) | Resonance Effect (M) | Overall Effect on Ring |
| Nitro (-NO₂) | Strongly Withdrawing | Strongly Withdrawing (-M) | Strong Deactivation |
| Fluorine (-F) | Strongly Withdrawing | Weakly Donating (+M) | Deactivation |
Nucleophilic and Electrophilic Reactivity of the Aniline (B41778) Moiety
The amino group (-NH₂) is typically a potent activating group, donating electron density to the aromatic ring and increasing its nucleophilicity. libretexts.org However, in this compound, its characteristic reactivity is substantially suppressed.
Influence of Electron-Withdrawing Groups on Nucleophilicity
The nucleophilicity of the aniline's amino group stems from the lone pair of electrons on the nitrogen atom. In this compound, the powerful electron-withdrawing nature of the two fluoro substituents and the para-nitro group diminishes the electron density on the nitrogen atom. acs.orgucalgary.ca This reduction in electron availability makes the amino group a significantly weaker nucleophile compared to that of unsubstituted aniline. ucalgary.ca Kinetic studies on substituted anilines have quantitatively shown that electron-withdrawing groups decrease the rate of reactions involving nucleophilic attack by the amino group. researchgate.netkoreascience.kr
Hydrogen Bonding Interactions of the Amino Group
The amino group in nitroanilines is a known hydrogen bond donor. acs.orgniscpr.res.in While a strong intramolecular hydrogen bond between the amino and nitro groups is not feasible in this compound due to their para relationship, intermolecular hydrogen bonding plays a crucial role in its solid-state structure and properties. iucr.orgpsu.edu The amino protons can form hydrogen bonds with the oxygen atoms of the nitro group on adjacent molecules. acs.org These interactions are a key factor in determining the crystal packing patterns of nitroanilines and can influence their physical properties. acs.orgrsc.org
Reactivity of the Nitro Group
The nitro group is a versatile functional group that dominates the chemical character of this compound.
Electron-Withdrawing Effects and Aromatic Ring Activation/Deactivation
As previously discussed, the nitro group is a powerful deactivating group for electrophilic aromatic substitution. numberanalytics.comcsbsju.edu It directs incoming electrophiles to the meta position relative to itself. csbsju.edu In this specific molecule, the positions meta to the nitro group are already occupied by fluorine and the amino group, further complicating any potential electrophilic substitution reactions. The primary role of the nitro group's electron-withdrawing power in this context is to render the aromatic ring susceptible to nucleophilic attack. wikipedia.org
Reductive Reactivity and Intermediate Formation
A hallmark reaction of aromatic nitro compounds is the reduction of the nitro group to an amino group (-NH₂). numberanalytics.comnumberanalytics.com This transformation is of great synthetic importance. The reduction can be achieved using various reagents and conditions, such as catalytic hydrogenation (e.g., H₂ with a Palladium catalyst) or metals in acidic media (e.g., Sn, Fe, or Zn in HCl). csbsju.edu
The reduction process is complex and proceeds through several intermediates. The nitro group (-NO₂) is first reduced to a nitroso group (-N=O), which is then further reduced to a hydroxylamine (B1172632) (-NHOH). numberanalytics.com Finally, the hydroxylamine is reduced to the corresponding amine (-NH₂). numberanalytics.com The specific product obtained can sometimes be controlled by the choice of reducing agent and reaction conditions. nowgonggirlscollege.co.in For instance, in a neutral solution, phenylhydroxylamine can be the main product, while different intermediates and final products can form in basic or acidic solutions. nowgonggirlscollege.co.in
Table 2: Common Conditions for Nitro Group Reduction
| Reagent(s) | Conditions | Typical Product |
| H₂ / Pd, Pt, or Ni | Catalytic Hydrogenation | Amine |
| Fe, Sn, or Zn / HCl | Metal in Acid | Amine (as ammonium (B1175870) salt) |
| Glucose / Base | Weak reducing agent | Azoxybenzene/Azobenzene |
| (NH₄)₂S | Selective Reduction | Amine |
pH-Dependent Reactivity and Ionization Behavior
The reactivity and ionization state of this compound are intrinsically linked to the pH of the surrounding medium. The presence of a basic amino group and an acidic nitro group, in conjunction with two electron-withdrawing fluorine atoms on the aromatic ring, dictates the compound's behavior in aqueous and non-aqueous environments. The ionization of the amino group is a key determinant of the compound's nucleophilicity and its participation in acid-base equilibria.
The basicity of anilines is significantly influenced by the nature of the substituents on the aromatic ring. Electron-donating groups tend to increase the electron density on the nitrogen atom, making the amine more basic. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, rendering the amine less basic. In the case of this compound, the presence of two fluorine atoms and a nitro group, all of which are strongly electron-withdrawing, leads to a significant reduction in the basicity of the amino group compared to aniline. Current time information in Bangalore, IN.nist.gov This is due to the inductive effect of the fluorine atoms and the combined inductive and resonance effects of the nitro group, which delocalize the lone pair of electrons on the amino nitrogen into the aromatic ring. nih.govmsu.edu This delocalization makes the lone pair less available for protonation.
The pH of the solution will determine the protonation state of the amino group. In strongly acidic solutions, the amino group will be protonated to form the anilinium cation (H₃N⁺-C₆H₂F₂NO₂). As the pH increases, the anilinium ion will deprotonate to yield the neutral this compound molecule. Given the very low predicted pKa, the compound is expected to exist predominantly in its neutral form across a wide pH range, only becoming significantly protonated in very strongly acidic conditions.
The reactivity of this compound is also pH-dependent. The nucleophilicity of the amino group is greatly diminished in its protonated state. Therefore, reactions involving the nucleophilic character of the amino group are expected to be significantly slower at low pH. In contrast, under neutral or basic conditions, the neutral amino group is a better nucleophile, although its nucleophilicity is still considerably reduced by the electron-withdrawing substituents compared to aniline. nih.gov This reduced nucleophilicity has been observed in synthetic applications, where substituted anilines with electron-withdrawing groups react more sluggishly in nucleophilic substitution reactions. acs.org
Furthermore, the reactivity of the aromatic ring itself can be influenced by pH. For instance, nucleophilic aromatic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring, are common for nitro-activated aromatic systems. epa.gov The rate of such reactions can be pH-dependent, particularly if the attacking nucleophile is sensitive to pH, such as the hydroxide (B78521) ion. epa.gov While specific studies on the pH-dependent hydrolysis of this compound were not found, the general principles of nucleophilic aromatic substitution suggest that its reactivity towards nucleophiles could be modulated by the pH of the reaction medium.
Interactive Data Table: Physicochemical Properties of Substituted Anilines
| Compound Name | Molecular Formula | Predicted pKa | Reference |
| This compound | C₆H₄F₂N₂O₂ | -1.46 | epa.gov |
| 2,6-dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | -3.31 | |
| 4-Nitroaniline (B120555) | C₆H₆N₂O₂ | ~1.0 | chemicalbook.com |
| Aniline | C₆H₇N | 4.6 (experimental) |
Spectroscopic and Computational Characterization Techniques Applied to 2,5 Difluoro 4 Nitroaniline and Its Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides valuable information about the functional groups and vibrational modes within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrations of molecular bonds. For aniline (B41778) and its derivatives, specific spectral regions correspond to the stretching and bending vibrations of the amine (NH2), nitro (NO2), and carbon-fluorine (C-F) groups, as well as the aromatic ring.
In studies of related nitroaniline compounds, the asymmetric and symmetric stretching vibrations of the NH2 group are typically observed in the range of 3400-3500 cm⁻¹. researchgate.net The NO2 group exhibits characteristic asymmetric and symmetric stretching frequencies, which for similar molecules like 2,6-dibromo-4-nitroaniline (B165464), appear around 1612 cm⁻¹ and 1295 cm⁻¹, respectively. researchgate.net The C-F stretching vibrations are expected in the region of 1200-1300 cm⁻¹. The positions of these bands can be influenced by the electronic effects of the substituents on the benzene (B151609) ring and by intermolecular interactions such as hydrogen bonding. researchgate.net
Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental FT-IR data, aiding in the precise assignment of vibrational modes. researchgate.netsemanticscholar.org
Raman Spectroscopy (FT-Raman) Investigations
FT-Raman spectroscopy provides complementary information to FT-IR, with different selection rules governing the activity of vibrational modes. Raman spectra are particularly useful for observing vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. acs.org
For nitroaniline derivatives, the symmetric stretching of the NO2 group often gives a strong band in the Raman spectrum. The C-F stretching vibrations and various ring breathing modes are also typically observable. uliege.be As with FT-IR, computational methods are valuable for interpreting Raman spectra and making accurate vibrational assignments. researchgate.netuliege.be
Potential Energy Distribution (PED) Analysis of Vibrational Modes
Potential Energy Distribution (PED) analysis is a computational technique used to provide a detailed assignment of vibrational modes observed in FT-IR and FT-Raman spectra. semanticscholar.org It quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. researchgate.net
For complex molecules like 2,5-Difluoro-4-nitroaniline, where vibrational modes can be highly coupled, PED analysis is essential for an unambiguous assignment of the spectral bands. nih.gov This analysis helps to understand how the vibrations of different functional groups are mixed and provides a deeper insight into the molecular force field. The assignments are often performed with the aid of software like VEDA (Vibrational Energy Distribution Analysis). science.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the detailed molecular structure of organic compounds by probing the magnetic environments of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shifts of the aromatic protons in this compound are influenced by the electronic effects of the fluorine, nitro, and amino substituents.
The electron-withdrawing nitro group generally causes a downfield shift (higher ppm) for protons ortho and para to it, while the electron-donating amino group causes an upfield shift (lower ppm). The fluorine atoms also exert a significant influence on the chemical shifts of adjacent protons through both inductive and mesomeric effects, as well as through-space coupling.
For comparison, in the related compound 4-fluoro-2-nitroaniline, the proton chemical shifts in CDCl₃ are observed at δ 7.81, 7.19, and 6.84 ppm. chemicalbook.com The amino group protons typically appear as a broad singlet. chemicalbook.com
Table 1: Representative ¹H NMR Chemical Shifts for Nitroaniline Derivatives
| Compound | Solvent | Proton | Chemical Shift (ppm) |
| 4-Nitroaniline (B120555) | Acetone-d₆ | Aromatic | 8.02, 6.76 |
| Amino | 5.97 | ||
| 4-Fluoro-2-nitroaniline | CDCl₃ | Aromatic | 7.81, 7.19, 6.84 |
| Amino | 6.06 |
Note: Data is compiled from various sources and may vary based on experimental conditions. chemicalbook.comchemicalbook.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the benzene ring of this compound are determined by the nature of the attached substituents.
The carbon atom attached to the nitro group (C-NO₂) is typically deshielded and appears at a downfield chemical shift. Conversely, the carbon atom attached to the amino group (C-NH₂) is shielded and appears at a more upfield position. The fluorine atoms have a significant effect on the chemical shifts of the carbons they are directly bonded to (C-F), causing a large downfield shift, and also influence the shifts of other carbons in the ring through C-F coupling.
Theoretical calculations of ¹³C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, are frequently used to aid in the assignment of the experimental spectrum. science.govresearchgate.net
Table 2: Representative ¹³C NMR Chemical Shifts for Nitroaniline Derivatives
| Compound | Solvent | Carbon Position | Chemical Shift (ppm) |
| 4-Nitroaniline | DMSO-d₆ | C1 (C-NH₂) | 150.4 |
| C2/C6 | 112.5 | ||
| C3/C5 | 126.2 | ||
| C4 (C-NO₂) | 137.4 | ||
| 4-Fluoro-2-nitroaniline | CDCl₃ | C1 (C-NH₂) | 143.1 |
| C2 (C-NO₂) | 126.9 | ||
| C3 | 120.3 | ||
| C4 (C-F) | 157.3 (d, J=242 Hz) | ||
| C5 | 115.8 (d, J=22 Hz) | ||
| C6 | 115.4 (d, J=9 Hz) |
Note: Data is compiled from various sources and may vary based on experimental conditions. The chemical shifts for 4-Fluoro-2-nitroaniline are illustrative and based on general principles and data for similar compounds. chemicalbook.comsigmaaldrich.comwisc.edu
Two-Dimensional NMR Techniques for Structural Elucidation
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful method for the unambiguous structural assignment of complex molecules like this compound and its derivatives. wikipedia.org By spreading the NMR information across two frequency axes, 2D NMR resolves overlapping signals that are common in one-dimensional (1D) spectra of substituted aromatic compounds. wikipedia.orglibretexts.org Key 2D NMR experiments for structural elucidation include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks within a molecule. libretexts.org For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons, confirming their connectivity. This is crucial for distinguishing between isomers. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C or ¹⁵N. wikipedia.orgemerypharma.com This experiment is invaluable for assigning the signals of protonated carbons in the aromatic ring of this compound. emerypharma.com Each peak in an HSQC spectrum corresponds to a specific C-H bond, directly linking the proton and carbon assignments. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and heteronuclei, typically over two to four bonds (²J and ³J correlations). wikipedia.org This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of a molecule. github.io In this compound, HMBC correlations can establish the connectivity between the aromatic protons and the carbons bearing the fluorine, nitro, and amino substituents.
The combined application of these techniques allows for a comprehensive and definitive assignment of all ¹H and ¹³C chemical shifts, providing clear evidence of the compound's structure. thieme-connect.com
Table 1: Exemplary 2D NMR Correlations for Structural Elucidation
| Experiment | Correlation Type | Information Gained in this compound |
|---|---|---|
| COSY | ¹H-¹H | Identifies adjacent protons on the aromatic ring. |
| HSQC | ¹H-¹³C (one-bond) | Assigns carbons directly attached to protons. emerypharma.com |
| HMBC | ¹H-¹³C (multiple-bond) | Assigns quaternary carbons and confirms overall structure by showing long-range C-H connectivity. wikipedia.org |
Theoretical Calculation of NMR Spectra using Gauge-Invariant Atomic Orbital (GIAO) Method
The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used computational approach for the theoretical prediction of NMR chemical shifts. mdpi.com This method, often employed within the framework of Density Functional Theory (DFT), calculates the isotropic magnetic shielding constants of nuclei in a molecule. imist.maresearchgate.net These shielding constants can then be converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com
For this compound, GIAO calculations can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data. researchgate.netresearchgate.net This comparison serves several purposes:
Validation of Structural Assignments: A strong correlation between the calculated and experimental spectra provides confidence in the structural elucidation performed using experimental NMR techniques. imist.ma
Resolution of Ambiguities: In cases where experimental data is ambiguous or signals overlap, theoretical calculations can help in making definitive assignments.
Understanding Substituent Effects: The GIAO method allows for a systematic study of how different substituents (like the fluorine and nitro groups) influence the magnetic environment of the various nuclei in the molecule.
The accuracy of GIAO calculations is dependent on the chosen level of theory, including the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net Studies on similar molecules have shown that the GIAO/DFT approach can yield chemical shifts that are in excellent agreement with experimental values. imist.manih.gov
| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) - GIAO/DFT |
|---|---|---|
| H-3 | Data not available | Calculation dependent on level of theory |
| H-6 | Data not available | Calculation dependent on level of theory |
| C-1 | Data not available | Calculation dependent on level of theory |
| C-2 | Data not available | Calculation dependent on level of theory |
| C-3 | Data not available | Calculation dependent on level of theory |
| C-4 | Data not available | Calculation dependent on level of theory |
| C-5 | Data not available | Calculation dependent on level of theory |
| C-6 | Data not available | Calculation dependent on level of theory |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π*.
The UV-Vis spectrum of para-nitroaniline derivatives is characterized by an intense absorption band in the UV region, which is attributed to a π → π* transition involving an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group through the π-system of the benzene ring. uobaghdad.edu.iqresearchgate.net The presence of fluorine atoms can influence the energy of these transitions and thus the position of the absorption maxima (λ_max).
Time-dependent density functional theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. researchgate.net By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can help in assigning the bands observed in the experimental UV-Vis spectrum. Studies on related compounds like 2,5-difluoronitrobenzene (B1216864) have shown good agreement between TD-DFT predictions and experimental spectra. researchgate.net
| Transition Type | Typical Wavelength Range (nm) | Description |
|---|---|---|
| **π → π*** | 250-400 | High-intensity transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Associated with intramolecular charge transfer. researchgate.net |
| **n → π*** | 350-500 | Lower-intensity transition involving the promotion of a non-bonding electron (from the nitro or amino group) to a π* antibonding orbital. uobaghdad.edu.iq |
Mass Spectrometry (MS) for Molecular Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. lcms.cz In the mass spectrometer, a molecule is ionized to form a molecular ion (M⁺·), which can then break apart into smaller, charged fragments. tutorchase.com The pattern of fragmentation is characteristic of the molecule's structure. libretexts.org
For this compound (molecular weight: 174.10 g/mol ), the molecular ion peak would be expected at an m/z of 174. chemscene.combiosynth.com Electrospray ionization (ESI) in negative-ion mode is particularly effective for analyzing fluoronitroanilines. researchgate.net
The fragmentation of para-nitroanilines is often dominated by the loss of the nitro group (NO₂), which has a mass of 46 Da. researchgate.net Therefore, a significant fragment ion for this compound would be expected at m/z 128 (174 - 46). Other potential fragmentation pathways could involve the loss of HF (20 Da) or CO. The specific fragmentation pattern helps to confirm the arrangement of the substituents on the aromatic ring and can be used to differentiate between isomers. researchgate.net
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion/Fragment | Description |
|---|---|---|
| 174 | [C₆H₄F₂N₂O₂]⁺· | Molecular Ion (Parent Ion) researchgate.net |
| 128 | [C₆H₄F₂N]⁺ | Loss of NO₂ from the molecular ion researchgate.net |
| 154 | [C₆H₃FN₂O₂]⁺· | Loss of HF from the molecular ion researchgate.net |
| 144 | [C₆H₄F₂O]⁺· | Loss of N₂ from the molecular ion |
| 116 | [C₅H₄F₂]⁺· | Loss of NO₂ and HCN from the molecular ion |
Advanced Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. ethz.ch DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. pku.edu.cn This approach is widely used to study various aspects of substituted anilines. d-nb.info
For this compound, DFT calculations can be used to determine a range of electronic properties, including:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO provides insight into the molecule's stability and the energy required for electronic excitation. ajol.info
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other chemical species.
Atomic Charges: DFT can calculate the partial charges on each atom, which helps in understanding the effects of the electron-withdrawing nitro group and fluorine atoms and the electron-donating amino group on the aromatic ring.
These calculations provide a detailed picture of the electronic landscape of this compound, complementing experimental findings and offering deeper insights into its chemical behavior. pku.edu.cnajol.info
A fundamental step in any computational study is the optimization of the molecular geometry to find the lowest energy structure (the global minimum on the potential energy surface). cnr.it DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. researchgate.netmdpi.com
Geometry optimization for this compound involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable conformation is reached. mdpi.com This process is crucial because the calculated properties of a molecule are highly dependent on its geometry. cnr.it
Conformational analysis, an extension of geometry optimization, involves exploring different spatial arrangements of the atoms, particularly the orientation of the amino (-NH₂) and nitro (-NO₂) groups relative to the benzene ring. While the aromatic ring itself is largely planar, these substituent groups can have different rotational conformations. By comparing the energies of these different conformers, the most stable arrangement can be identified. For instance, calculations can determine the degree of pyramidalization at the nitrogen atom of the amino group and the extent of twisting of the nitro group out of the plane of the ring. These structural details are important for understanding intermolecular interactions, such as hydrogen bonding, in the solid state. mdpi.com
Table 5: Key Geometrical Parameters from DFT Optimization (Note: This table is a template. The values would be obtained from a specific DFT calculation.)
| Parameter | Description | Optimized Value (Example) |
|---|---|---|
| C-N (amino) | Bond length between the ring and the amino nitrogen | ~1.37 Å |
| C-N (nitro) | Bond length between the ring and the nitro nitrogen | ~1.48 Å |
| C-F | Carbon-Fluorine bond length | ~1.35 Å |
| C-C | Aromatic Carbon-Carbon bond length | ~1.39 Å |
| ∠ C-N-O | Bond angle within the nitro group | ~118° |
| τ (C-C-N-H) | Dihedral angle describing amino group orientation | Varies with conformation |
Solvation Models (e.g., Polarized Continuum Model, PCM) in Computational Studies
The properties of a molecule can be significantly influenced by its solvent environment. Solvation models are used in computational studies to account for these effects. The Polarized Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. ajchem-a.comacs.org This approach allows for the calculation of molecular properties in solution, providing a more realistic prediction of their behavior. For instance, the HOMO-LUMO gap and other electronic properties can be recalculated in the presence of a solvent to understand how the polarity of the medium affects the molecule's electronic structure and reactivity. edu.krd In some cases, an explicit solvent model, where individual solvent molecules are included in the calculation, may be combined with a continuum model to provide a more accurate description of specific solute-solvent interactions, such as hydrogen bonding. acs.org
Theoretical Prediction of Optical Properties, including Nonlinear Optics (NLO)
Computational methods are extensively used to predict the optical properties of molecules, particularly their nonlinear optical (NLO) response. diva-portal.org Organic molecules with a donor-π-acceptor structure, like 4-nitroaniline and its derivatives, are known to exhibit significant NLO properties. plu.mxresearchgate.net The NLO response is related to the molecule's hyperpolarizability (β), which can be calculated using quantum chemical methods. ajchem-a.com A large hyperpolarizability is often associated with a small HOMO-LUMO gap and significant intramolecular charge transfer. researchgate.netplu.mx Theoretical studies can screen potential NLO candidates by calculating their hyperpolarizabilities, saving time and resources compared to experimental synthesis and characterization. ajchem-a.com The calculated NLO properties of new designs are often compared to those of well-known reference materials like urea (B33335) or para-nitroaniline. ajchem-a.com
Computational Thermodynamic Features
Computational chemistry can also be used to determine the thermodynamic properties of molecules. Standard molar enthalpies of formation (ΔfH°), sublimation, and vaporization can be calculated and compared with experimental data obtained from techniques like rotating-bomb combustion calorimetry and the Knudsen effusion technique. researchgate.netacs.org These calculations provide fundamental data on the energetic stability of the compound. For isomers of difluoronitrobenzene, computational studies have been used to derive their standard molar enthalpies of formation in the gaseous phase. researchgate.net
Table 3: Experimental Thermodynamic Data for a Related Compound
| Compound | ΔfHm°(cr)/(kJ·mol-1) | ΔgcrHm°/(kJ·mol-1) |
| 2,5-Dichloro-4-nitroaniline | -85.6 ± 1.9 | 114.3 ± 0.9 |
This table shows the standard molar enthalpy of formation in the crystalline phase and the standard molar enthalpy of sublimation for a structurally similar compound, providing an example of the thermodynamic data that can be determined. researchgate.net
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational method rooted in density functional theory (DFT) that is instrumental in the visualization and characterization of non-covalent interactions (NCIs). chemrxiv.orgmdpi.com This technique is particularly insightful for understanding the intricate network of weak interactions that govern the supramolecular assembly and crystal packing of molecules like this compound and its derivatives. The analysis is based on the relationship between the electron density (ρ) and its gradient (∇ρ).
The core of RDG analysis is the calculation of the reduced density gradient, a dimensionless quantity, which is plotted against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. This generates a 2D scatter plot where distinct types of interactions appear as characteristic spikes in low-density regions. These interactions are then visualized in 3D space as isosurfaces, which are color-coded to differentiate their nature.
The color-coding of the RDG isosurfaces provides a qualitative and intuitive picture of the non-covalent interactions:
Blue isosurfaces indicate strong attractive interactions, such as hydrogen bonds.
Green isosurfaces represent weak van der Waals interactions.
Red isosurfaces signify strong repulsive interactions, often found in sterically hindered regions or within rings.
In the context of this compound, RDG analysis would be expected to reveal several key intra- and intermolecular interactions. Intramolecularly, a hydrogen bond between the amino group (-NH₂) and an oxygen atom of the adjacent nitro group (-NO₂) is anticipated, which would appear as a blue or bluish-green disc-like isosurface between these groups. acs.orgscispace.com
Intermolecularly, the analysis would likely identify a variety of interactions that direct the crystal packing. These could include N-H···O hydrogen bonds between the amino group of one molecule and the nitro group of another, as well as weaker C-H···O and C-H···F hydrogen bonds. acs.orgresearchgate.net Furthermore, due to the presence of the aromatic ring, π-π stacking interactions are also plausible, which would be visualized as broad, greenish surfaces between the rings of adjacent molecules. The fluorine atoms can also participate in halogen bonding and other dipole-dipole interactions.
The strength and nature of these interactions can be quantified from the 2D scatter plots. The position of the spikes on the sign(λ₂)ρ axis indicates the type of interaction:
Strongly negative values (typically < -0.02 a.u.) correspond to strong, attractive interactions like hydrogen bonds.
Values close to zero (around -0.01 to 0.01 a.u.) are indicative of weak van der Waals forces.
Strongly positive values (typically > 0.02 a.u.) denote repulsive steric clashes.
A hypothetical table of the types of non-covalent interactions that could be identified for this compound by RDG analysis, along with their expected sign(λ₂)ρ values, is presented below.
| Interaction Type | Interacting Atoms | Expected sign(λ₂)ρ (a.u.) | Isosurface Color |
|---|---|---|---|
| Intramolecular Hydrogen Bond | N-H···O (amino to nitro) | -0.025 to -0.040 | Blue |
| Intermolecular Hydrogen Bond | N-H···O (between molecules) | -0.020 to -0.035 | Blue |
| van der Waals | C-H···π | -0.010 to 0.005 | Green |
| van der Waals | π-π stacking | -0.015 to 0.015 | Green |
| Weak Hydrogen Bond | C-H···F | -0.010 to -0.020 | Bluish-Green |
| Steric Repulsion | Within aromatic ring | > 0.020 | Red |
This detailed mapping of non-covalent interactions through RDG analysis provides crucial insights into the molecular stability, crystal structure, and potentially the physicochemical properties of this compound and its derivatives. nih.govscielo.org.mx
Research Applications and Functional Utility of 2,5 Difluoro 4 Nitroaniline
Role in Pharmaceutical Development and Drug Discovery
The structural attributes of 2,5-Difluoro-4-nitroaniline make it a valuable building block in the synthesis of complex organic molecules with therapeutic potential. Its applications in medicinal chemistry are multifaceted, ranging from its use as a key intermediate to its influence on the biological activity of target compounds.
Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound is a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals. chemshuttle.com Its chemical structure, featuring two fluorine atoms and a nitro group, enhances its reactivity, making it a valuable component in the creation of more complex molecules. chemimpex.com For instance, it is a key starting material in the production of Osimertinib, a kinase inhibitor used in cancer therapy. google.comkslifesciences.com The synthesis of another kinase inhibitor, Vemurafenib (PLX4032), also utilizes a derivative of this compound, highlighting its importance in creating targeted cancer therapies. oncotarget.comaacrjournals.orgthno.org
The general process for using this compound as an intermediate often involves several key reaction steps:
Reduction of the Nitro Group: The nitro group can be reduced to an amine, which is a common transformation in the synthesis of more complex molecules. smolecule.com
Diazotization: The amino group can be converted into a diazonium salt, which allows for further functionalization of the aromatic ring. smolecule.com
Nucleophilic Substitution: The presence of the nitro group increases the electrophilicity of the aromatic ring, which facilitates nucleophilic substitution reactions. smolecule.com
These reactions allow for the incorporation of the difluoro-aniline moiety into larger molecular scaffolds, which is a critical step in the synthesis of many APIs.
Influence of Fluorine and Nitro Groups on Biological Activity
The presence of both fluorine and nitro groups in a molecule can significantly impact its biological activity. These groups modulate the physicochemical properties of the compound, which in turn affects its pharmacokinetic and pharmacodynamic profiles. svedbergopen.comresearchgate.netacs.org
Fluorine Atoms:
The incorporation of fluorine into a drug molecule can have several beneficial effects:
Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage. This can increase the drug's half-life and duration of action. nih.govacs.org
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption. nih.govselvita.com
Binding Affinity: Fluorine atoms can form favorable interactions with biological targets, such as enzymes and receptors, leading to increased potency and selectivity. nih.govresearchgate.net
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can affect the drug's ionization state and bioavailability. nih.gov
Nitro Group:
The nitro group also plays a crucial role in determining the biological activity of a compound:
Electron-Withdrawing Properties: The nitro group is a strong electron-withdrawing group, which can influence the electronic distribution within the molecule and affect its reactivity and binding affinity. svedbergopen.comresearchgate.net
Bioactivation: In some cases, the nitro group can be metabolically reduced to form reactive intermediates that are responsible for the drug's therapeutic effect. svedbergopen.com This is a common mechanism of action for certain antimicrobial and anticancer agents. nih.gov
The combination of fluorine and nitro groups in this compound provides a unique set of properties that can be exploited in drug design. The fluorine atoms can enhance metabolic stability and binding affinity, while the nitro group can contribute to the compound's biological activity through its electronic effects and potential for bioactivation.
Design of Therapeutic Agents through Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, involving the systematic modification of a molecule's structure to understand how these changes affect its biological activity. oncodesign-services.com The goal of SAR is to identify the key structural features that are responsible for a compound's therapeutic effects and to optimize these features to develop more potent, selective, and safe drugs. oncodesign-services.com
This compound and its derivatives are often used as scaffolds in SAR studies. By systematically modifying the substituents on the aniline (B41778) ring, medicinal chemists can explore how these changes influence the compound's activity against a particular biological target. For example, studies on related fluorinated anilines have shown that the position and number of fluorine atoms can have a significant impact on their antimicrobial and anticancer properties. publish.csiro.au
The insights gained from SAR studies can be used to design new compounds with improved therapeutic profiles. For example, if a particular substituent is found to increase a compound's potency, it can be incorporated into future drug candidates. Conversely, if a substituent is found to be associated with toxicity, it can be removed or replaced with a more benign group.
Antimicrobial and Antitumor Research Potential
The unique structural features of this compound make it a promising scaffold for the development of new antimicrobial and antitumor agents.
Antimicrobial Activity:
Nitroaromatic compounds have a long history of use as antimicrobial agents. nih.gov The nitro group can be reduced by microbial enzymes to form reactive nitroso and hydroxylamine (B1172632) intermediates, which are toxic to the microorganisms. nih.gov The presence of fluorine atoms can further enhance the antimicrobial activity of these compounds by increasing their lipophilicity and ability to penetrate bacterial cell walls.
Derivatives of this compound have been investigated for their potential as antimicrobial agents. For example, studies on related fluorinated anilines have shown that they can exhibit significant activity against a range of bacteria, including Staphylococcus aureus.
Antitumor Activity:
The development of new anticancer drugs is a major focus of medicinal chemistry research. This compound has emerged as a valuable building block in the synthesis of novel antitumor agents. Its derivatives have been shown to inhibit the growth of various cancer cell lines, including those of the liver and colon. publish.csiro.au
One of the key mechanisms by which these compounds exert their antitumor effects is through the inhibition of tyrosine kinases. Tyrosine kinases are enzymes that play a critical role in cell signaling and proliferation, and their dysregulation is often associated with cancer. By inhibiting these enzymes, derivatives of this compound can disrupt the signaling pathways that drive tumor growth.
Investigation of Anti-inflammatory Properties (for related compounds)
While direct studies on the anti-inflammatory properties of this compound are limited, related nitro-containing compounds have shown promise in this area. nih.gov Inflammation is a complex biological process that is involved in a wide range of diseases, including arthritis, asthma, and inflammatory bowel disease.
The anti-inflammatory effects of nitro compounds are often attributed to their ability to release nitric oxide (NO). svedbergopen.com NO is a signaling molecule that plays a key role in regulating inflammation. By releasing NO, these compounds can help to reduce inflammation and alleviate the symptoms of inflammatory diseases.
Given the structural similarities between this compound and other nitro compounds with anti-inflammatory activity, it is plausible that its derivatives could also possess such properties. Further research is needed to explore this potential.
Applications in Agricultural Chemistry
In addition to its applications in pharmaceutical research, this compound and its derivatives have also found use in agricultural chemistry. The unique properties of this compound make it a valuable tool for the development of new pesticides and herbicides.
Fluorinated compounds are widely used in agrochemicals due to their enhanced biological activity and stability. researchgate.net The presence of fluorine atoms can increase the potency of a pesticide or herbicide, allowing for lower application rates and reduced environmental impact. vulcanchem.com
Derivatives of this compound have been investigated for their potential as insecticides. nih.gov These compounds have been shown to be effective against a range of insect pests, including moths and armyworms. nih.gov The mechanism of action of these insecticides is often related to their ability to disrupt the insect's nervous system.
In addition to their insecticidal activity, derivatives of this compound have also been explored for their potential as herbicides. chemimpex.com These compounds can inhibit the growth of weeds by interfering with various physiological processes, such as photosynthesis and amino acid synthesis.
The versatility of this compound as a building block in both pharmaceutical and agricultural chemistry highlights the importance of this compound in modern scientific research. Its unique combination of fluorine and nitro groups provides a powerful platform for the development of new and innovative products that can benefit human health and agriculture.
Precursor for Herbicides and Fungicides
While specific, direct synthesis pathways for commercial herbicides originating from this compound are not extensively detailed in public literature, the broader class of fluorinated nitroanilines serves as crucial building blocks in the agrochemical industry. chemimpex.comguidechem.com Compounds with similar structures, such as 4,5-Difluoro-2-nitroaniline (B1295537) and 3,4-Difluoro-2-nitroaniline, are explicitly used in the formulation and production of agrochemicals, including herbicides and fungicides, to enhance crop protection. chemimpex.comlookchem.com The chemical reactivity of the nitro and amine groups, modified by the presence of fluorine, allows these molecules to act as versatile precursors for more complex active ingredients. guidechem.com For instance, related compounds like 2,4-Difluoro-6-nitroaniline are noted for their antifungal and antimicrobial properties, making them useful in the development of new pesticides. guidechem.com
Development of Targeted Agrochemical Products
The development of targeted agrochemical products relies on the precise design of molecules that can interact with specific biological pathways in weeds or fungi. The unique electronic properties imparted by the fluorine atoms in compounds like this compound are instrumental in this regard. smolecule.com The arrangement of electron-withdrawing (nitro group) and electron-donating (amino group) substituents on the aromatic ring creates a specific chemical profile that can be exploited for targeted synthesis. smolecule.com This allows for the creation of functionalized molecules designed for enhanced efficacy and selectivity, contributing to the advancement of agricultural chemistry. chemimpex.com Research into related isomers, such as 4,5-Difluoro-2-nitroaniline, highlights their role as starting materials for heterocyclic compounds like benzimidazoles, which are known to have a wide range of applications, including as antiparasitic agents. smolecule.comsigmaaldrich.com
Contributions to Material Science and Specialty Chemicals
This compound serves as a foundational component in the creation of advanced materials, leveraging its unique structural and chemical properties.
Synthesis of Advanced Polymers and Coatings
Fluorinated aromatic compounds are integral to the development of advanced polymers and coatings with superior performance characteristics. The inclusion of fluorine atoms in a monomer, such as in the case of this compound, can significantly enhance properties like thermal stability. smolecule.com While detailed polymerization schemes involving this specific molecule are proprietary, related fluorinated nitroanilines are utilized in creating polymers and coatings. smolecule.com The rigid structure of such aromatic monomers is a desirable feature in polymer chemistry. Rigid ladder polymers, for example, which are built from monomers with restricted conformations, have been shown to exhibit excellent thermal stability and intrinsic porosity, making them promising for applications like gas separation and dielectric materials. acs.org
Development of Materials with Tailored Reactivity and Stability
The molecular architecture of this compound allows for the development of materials with finely tuned reactivity and stability. The presence of fluorine atoms on the aromatic ring is known to enhance the thermal stability and lipophilicity of the resulting materials. smolecule.com The combination of an electron-donating amine group and an electron-withdrawing nitro group, influenced by the electronegative fluorine atoms, provides distinct electronic properties and predictable reactivity. smolecule.comsmolecule.com This makes the compound a valuable building block in organic synthesis for creating functionalized molecules where specific chemical behavior is required. smolecule.com
| Application Area | Related Compound | Stated Utility | Source |
| Agrochemicals | 4,5-Difluoro-2-nitroaniline | Used in formulating herbicides and fungicides. | chemimpex.com |
| 3,4-Difluoro-2-nitroaniline | Employed as a precursor in the production of agrochemicals. | lookchem.com | |
| 2,4-Difluoro-6-nitroaniline | Exhibits antimicrobial and antifungal properties for pesticide development. | guidechem.com | |
| Materials Science | 2,3,5,6-Tetrafluoro-4-nitroaniline | Building block for fluorinated materials with enhanced thermal stability. | smolecule.com |
| 4,5-Difluoro-N-methyl-2-nitroaniline | Utilized in developing advanced polymers and coatings. | smolecule.com |
Potential in Energetic Materials Research (related fluorodinitrobenzenes)
Research into fluorinated dinitrobenzenes, a class of compounds structurally related to this compound, has revealed their potential as high-performance, low-sensitivity energetic materials. researchgate.net The introduction of fluorine atoms into the benzene (B151609) ring can significantly increase the density of the material, leading to detonation properties comparable to or exceeding those of traditional 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.net A key advantage of these fluorinated compounds is their reduced sensitivity to impact and friction, which makes them safer to handle and store. researchgate.netnih.gov This combination of high energy and enhanced safety makes them promising candidates for various applications, including as energetic plasticizers or as low-sensitivity melt-cast carrier explosives. researchgate.net The design and synthesis of new energetic materials is a crucial field of study, with a focus on creating composite materials with tailored properties for military and industrial use. researchgate.netbegellhouse.com
| Fluorodinitrobenzene Compound | Detonation Velocity (D) | Detonation Pressure (p) | Key Finding | Source |
| 1,3-difluoro-2,4-dinitrobenzene | 6703–6978 m·s⁻¹ (range for series) | 21.3–23.7 GPa (range for series) | Potential as an energetic plasticizer due to low melting point (42.5 °C). | researchgate.net |
| 1,5-difluoro-2,4-dinitrobenzene | 6703–6978 m·s⁻¹ (range for series) | 21.3–23.7 GPa (range for series) | Potential as a low-sensitive melt-cast carrier with performance superior to TNT. | researchgate.net |
Development of Nonlinear Optical (NLO) Materials
This compound is identified as a compound of interest for the development of organic nonlinear optical (NLO) materials. chemscene.com Organic NLO materials are sought after for potential applications in high-speed information processing, optical frequency conversion, and photonics. mdpi.com The effectiveness of many organic NLO materials stems from a "push-pull" mechanism, where an electron-donating group and an electron-accepting group are linked by a π-conjugated system. frontiersin.org The structure of this compound fits this model perfectly, with the amino (-NH2) group acting as the electron donor and the nitro (-NO2) group as the electron acceptor, connected by the benzene ring. Such molecules can exhibit large second-order optical nonlinearities, which are essential for these advanced technological applications. mdpi.com
| NLO Structural Component | Role | Corresponding Group in this compound | Source |
| Electron-Donating Group | "Pushes" electron density into the π-system. | Amino group (-NH₂) | frontiersin.org |
| π-Conjugated System | Facilitates charge transfer across the molecule. | Benzene Ring | frontiersin.org |
| Electron-Accepting Group | "Pulls" electron density from the π-system. | Nitro group (-NO₂) | frontiersin.org |
Utility in Dye and Pigment Synthesis
This compound serves as a crucial building block in the synthesis of various dyes and pigments. The presence of the chromophoric nitro group and the auxochromic amino group, combined with the electron-withdrawing nature of the fluorine atoms, influences the electronic properties and, consequently, the color and stability of the resulting dye molecules.
The synthesis of novel dyes often involves the diazotization of aromatic amines like this compound, followed by coupling with various aromatic compounds. This process can lead to the creation of azo dyes, a prominent class of colorants. researchgate.net The fluorine substituents can enhance the properties of these dyes, such as their lightfastness and chemical resistance.
While direct examples of commercial dyes synthesized from this compound are not extensively documented in public literature, its structural analogs, such as other halogenated nitroanilines, are well-established precursors in the dye industry. For instance, 4,5-difluoro-2-nitroaniline is noted for its role in producing dyes with vibrant colors and stability, which are important for textiles and coatings. chemimpex.comsmolecule.com Similarly, 2,6-dibromo-4-nitroaniline (B165464) is used as an intermediate for dyes and organic pigments. chemicalbook.com The underlying chemical principles suggest that this compound can be similarly utilized to produce a range of colors, likely in the yellow to orange spectrum, with potentially enhanced performance characteristics due to its specific fluorination pattern.
A patent for the synthesis of 2,5-disubstituted-1,4-diaminobenzene derivatives highlights that these compounds, derived from intermediates like this compound, could lead to a large number of new dyes when reacted with different couplers. google.com This underscores the potential of this compound as a versatile platform for generating a diverse palette of dyes for various applications.
Table 1: Related Nitroaniline Compounds in Dye Synthesis
| Compound Name | Application in Dye Synthesis |
|---|---|
| 4,5-Difluoro-2-nitroaniline | Intermediate for dyes and pigments, valued for vibrant colors and stability. chemimpex.comsmolecule.com |
| 2,6-Dibromo-4-nitroaniline | Used as an intermediate for dyes and organic pigments. chemicalbook.com |
Analytical Reagent Applications for Detection and Quantification
In the field of analytical chemistry, reagents that can react selectively and produce a detectable signal are of paramount importance. This compound and its derivatives have potential applications as analytical reagents for the detection and quantification of various analytes.
The reactivity of the amino group and the aromatic ring of this compound allows it to be used in derivatization reactions. These reactions can convert an analyte of interest into a more easily detectable form, for instance, by introducing a chromophore or a fluorophore. The presence of the nitro group already imparts color to the molecule, which can be modulated upon reaction, forming the basis for colorimetric detection methods.
While specific, widespread analytical methods employing this compound as a primary reagent are not extensively detailed in readily available literature, its structural relative, 4,5-difluoro-2-nitroaniline, is noted to be utilized as a reagent in various analytical methods to aid in the detection and quantification of other compounds. chemimpex.com This suggests a similar potential for this compound.
The chemical properties of this compound make it a candidate for use in various analytical techniques. For example, its electroactive nature, due to the presence of the reducible nitro group, could be exploited in electrochemical sensing methods. Furthermore, its ability to participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be displaced, opens up possibilities for designing specific probes for certain nucleophiles. researchgate.net
The development of analytical methods often relies on the synthesis of novel reagents with tailored specificities and sensitivities. The structural features of this compound provide a foundation for such development, positioning it as a potentially valuable tool in the analytical chemist's arsenal (B13267) for creating new methods for the detection and quantification of a range of chemical and biological species.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,5-Difluoro-4-nitroaniline in a laboratory setting?
- Methodological Answer : A common approach involves nitrating 2,5-difluoroaniline using a mixed acid system (HNO₃/H₂SO₄) under controlled低温 conditions (0–5°C) to direct nitration to the para position. Reaction progress should be monitored via TLC, and the product purified via recrystallization using ethanol/water mixtures. Confirm regioselectivity using ¹⁹F NMR, as fluorine substituents influence electron density and direct nitration .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to achieve ≥98% purity, as referenced in commercial standards .
- Structural Confirmation : Employ ¹H and ¹⁹F NMR spectroscopy to verify substituent positions. For example, ¹⁹F NMR should show two distinct peaks for the fluorine atoms at C2 and C5 (δ ≈ -110 to -120 ppm). Compare melting points (literature range: 70–74°C) to validate consistency .
Advanced Research Questions
Q. What strategies can mitigate regioselectivity challenges during the nitration of 2,5-difluoroaniline to avoid byproducts?
- Methodological Answer : Fluorine’s strong meta-directing nature necessitates careful control of reaction conditions. Use dilute nitric acid to minimize over-nitration and employ low temperatures (≤5°C). For enhanced regiocontrol, pre-functionalize the amine group with a protecting group (e.g., acetylation) before nitration, then deprotect post-reaction. Monitor byproducts like 2,5-difluoro-3-nitroaniline using GC-MS .
Q. How should discrepancies in reported physical properties (e.g., melting point) of this compound be addressed?
- Methodological Answer :
- Purity Check : Reanalyze the compound using DSC (Differential Scanning Calorimetry) to detect polymorphic variations.
- Cross-Validation : Compare data against deuterated analogs (e.g., 4-nitroaniline-2,3,5,6-d₄) to isolate isotopic effects .
- Replication : Standardize synthesis and purification protocols across labs to minimize procedural variability .
Q. What advanced spectroscopic techniques are recommended for analyzing electronic effects of substituents in this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Quantify the nitro group’s electron-withdrawing effects via λₐₐₛ shifts in polar solvents.
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions influenced by fluorine and nitro groups.
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and assess substituent electronic contributions .
Safety and Handling Guidelines
Q. What safety protocols are essential when handling this compound given its structural analogs' hazards?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitroaromatic vapors.
- Storage : Keep in amber glass bottles at 2–8°C, away from oxidizing agents. Refer to SDS guidelines for halogenated nitroanilines (e.g., 3,5-dichloro-2,4-difluoroaniline) for spill management and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
